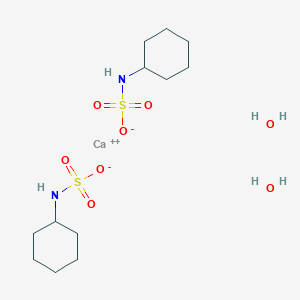

Cyclamate calcium dihydrate

Descripción general

Descripción

Cyclamate calcium dihydrate, also known as calcium cyclohexanesulfamate dihydrate, is a calcium salt of cyclamic acid. It is widely recognized as an artificial sweetener, approximately 30 times sweeter than sucrose. This compound is often used in combination with other artificial sweeteners to mask off-tastes and enhance sweetness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclamate calcium dihydrate is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide to form cyclamic acid. The cyclamic acid is then neutralized with calcium hydroxide to produce calcium cyclamate. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfamic acid or sulfur trioxide to form cyclamic acid.

Neutralization: The cyclamic acid is neutralized with calcium hydroxide to form calcium cyclamate.

Crystallization: The resulting solution is cooled to crystallize the calcium cyclamate dihydrate.

Purification: The crystals are filtered, washed, and dried to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cyclamate calcium dihydrate primarily undergoes hydrolysis and desulfonation reactions.

Common Reagents and Conditions:

Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form cyclohexylamine and sulfamic acid.

Desulfonation: Certain intestinal bacteria can desulfonate cyclamate to produce cyclohexylamine.

Major Products:

Cyclohexylamine: Formed through hydrolysis and desulfonation.

Sulfamic Acid: Formed as a byproduct during hydrolysis.

Aplicaciones Científicas De Investigación

Cyclamate calcium dihydrate has diverse applications in scientific research:

Chemistry: Used as a non-nutritive sweetener in various chemical formulations.

Biology: Studied for its metabolic pathways and interactions with intestinal bacteria.

Medicine: Investigated for its potential to mask the bitterness of certain drugs.

Industry: Utilized in the food and beverage industry as a sweetening agent.

Mecanismo De Acción

Cyclamate calcium dihydrate exerts its sweetening effect by interacting with taste receptors on the tongue. It binds to the sweet taste receptor, a G-protein coupled receptor, which triggers a signal transduction pathway leading to the perception of sweetness. The compound is stable under heating, making it suitable for use in cooking and baking.

Comparación Con Compuestos Similares

Sodium Cyclamate: Another salt of cyclamic acid, similar in sweetness but with different solubility and stability properties.

Saccharin: Often used in combination with cyclamate to enhance sweetness and mask off-tastes.

Sucralose: A more potent sweetener, but more expensive compared to cyclamate.

Uniqueness: Cyclamate calcium dihydrate is unique due to its stability under heating and its ability to mask off-tastes when used in combination with other sweeteners. It is also less expensive than many other artificial sweeteners, making it a cost-effective option for industrial applications.

Actividad Biológica

Cyclamate calcium dihydrate, a calcium salt of cyclamic acid, is primarily used as an artificial sweetener. Its biological activity has been the subject of various studies, focusing on its metabolism, potential toxicity, and effects on health. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound (C₁₂H₂₈CaN₂O₈S₂) is a white, odorless crystalline powder that is highly soluble in water. It is less sweet than sodium cyclamate and is often used in low-sodium products. Upon ingestion, cyclamate is absorbed in the gastrointestinal tract and primarily excreted via urine. Studies indicate that 87-90% of an oral dose can be recovered in urine and feces within four days, with significant interindividual variability in metabolism observed .

Metabolism Pathway:

- Cyclamate is converted to cyclohexylamine by gut microbiota.

- Cyclohexylamine undergoes further metabolism to various metabolites that are excreted in urine .

Acute Toxicity

Research has shown that cyclamate can induce acute drug-induced liver injury (DILI) in animal models. A study established a mouse model where intraperitoneal injection of sodium cyclamate at doses of 6000 mg/kg/day for five days resulted in elevated levels of liver enzymes (ALT and AST), indicating liver damage. The inflammatory markers TNF-α and IL-1β were also significantly increased, suggesting a dose-response relationship between cyclamate exposure and hepatotoxicity .

Long-Term Effects

A study examining the long-term consumption of cyclamate indicated adverse effects on biochemical parameters related to metabolic functions. In both healthy individuals and patients with type 2 diabetes, chronic consumption was associated with increased levels of glycated hemoglobin (HbA1C), malondialdehyde (MDA), and triglycerides (TG). These findings suggest that prolonged exposure to cyclamate may contribute to oxidative stress and metabolic dysfunction .

Case Studies

- Liver Injury Model : In the DILI mouse model, histopathological examination revealed significant hepatocyte damage correlating with increased dosage and treatment duration. The data indicated that the inflammatory response mediated by TNF-α and IL-1β was crucial in the pathogenesis of liver injury caused by sodium cyclamate .

- Human Consumption Study : A controlled study involving male fertility patients showed no significant difference in urinary excretion of cyclamate between cases and controls. However, the conversion rate of cyclamate to cyclohexylamine varied among individuals, suggesting genetic or microbiome-related factors influencing metabolism .

Summary of Findings

Propiedades

IUPAC Name |

calcium;N-cyclohexylsulfamate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTQJTVPZBDPIF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CaN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207706 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-16-5 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.